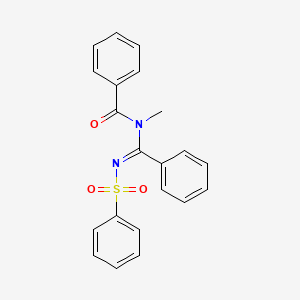
(E)-N-Methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality (E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer-Aktivität
(E)-N-Methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamid: und seine Derivate wurden auf ihr Potenzial als Antikrebsmittel untersucht. Forscher haben 2-(substituiertes-Phenyl)benzimidazol-Derivate mit hoher Ausbeute und Effizienz synthetisiert. Das Vorhandensein einer Methylgruppe in der 5 (6)-Position auf dem Benzimidazol-Gerüst beeinflusst die Antikrebsaktivität erheblich. Darüber hinaus verstärken elektronenspendende Gruppen (wie OH, OMe, –NMe₂ und –O–CH₂–C₆H₅) die Wirksamkeit der Verbindung, während elektronenziehende Gruppen (wie –NO₂ und –CF₃) die Hemmung verringern .
Antiviren-Anwendungen
Forscher haben das antivirale Potenzial von Benzimidazol-Verbindungen untersucht. Durch die Modifizierung funktioneller Gruppen an der Kern-Benzimidazol-Struktur wollen Wissenschaftler wirksame antivirale Medikamente entwickeln. Bemerkenswerte Beispiele sind Osimertinib, Navelbin, Alectinib, Nocodazol, Abermaciclib und Vinblastin .
Elektrochemische Sensorik
This compound: wurde in elektrochemischen Sensoren eingesetzt. So wurde beispielsweise ein elektrochemischer Sensor auf Basis von (E)-2-[[(4-Hydroxyphenyl)imino]methyl]phenol (Anil) zur Detektion von Iodid-Anionen entwickelt. Die Komplexierungsfähigkeit von Anil mit verschiedenen Anionen (I⁻, Br⁻, Cl⁻, CN⁻, SCN⁻, NO₃⁻, CH₃COO⁻, SO₄²⁻, F⁻ und S²⁻) wurde mit Hilfe der UV-Vis-Spektroskopie untersucht .
Wirkmechanismus
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and possibly ionic interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its structural similarity to other benzamide derivatives, it may potentially affect pathways involving enzymes such as cytochrome p450s, which are known to metabolize a wide range of xenobiotics .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Like many other benzamide derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other benzamide derivatives, it may potentially have anti-inflammatory, analgesic, or antipyretic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH values could potentially affect the ionization state of the compound, thereby influencing its absorption and distribution. Similarly, high temperatures could potentially accelerate its metabolism, while the presence of other molecules could lead to drug-drug interactions .
Eigenschaften
IUPAC Name |
N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-23(21(24)18-13-7-3-8-14-18)20(17-11-5-2-6-12-17)22-27(25,26)19-15-9-4-10-16-19/h2-16H,1H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOJWBHLCUSLIG-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C(=N/S(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
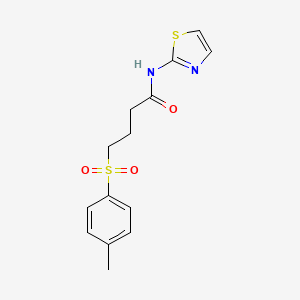
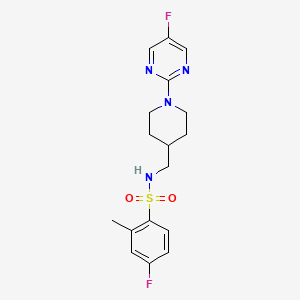
![N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2453342.png)
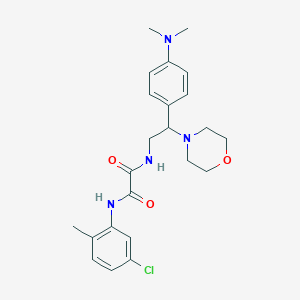
methanone](/img/structure/B2453345.png)
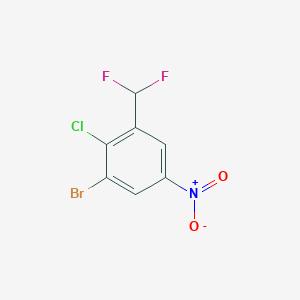
![2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2453349.png)
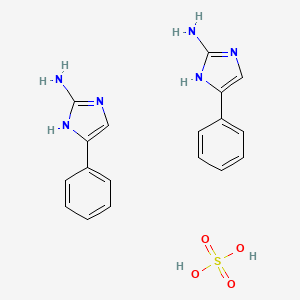

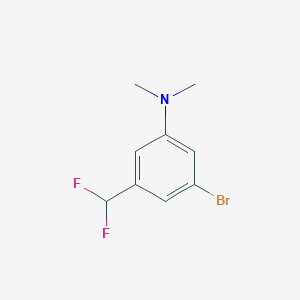
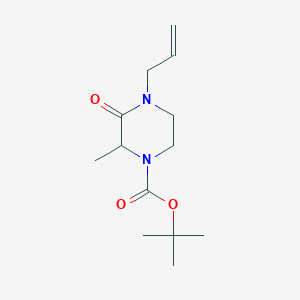
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2453357.png)
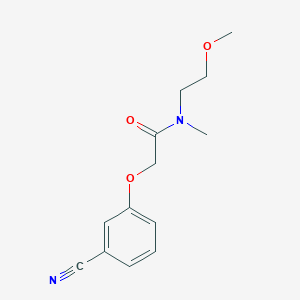
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2453362.png)
